N-[(FURAN-2-YL)METHYL]-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE
N-[(FURAN-2-YL)METHYL]-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0911583
InChI:
InChI=1S/C21H22N2O5S/c1-2-27-18-10-12-20(13-11-18)29(25,26)23(17-7-4-3-5-8-17)16-21(24)22-15-19-9-6-14-28-19/h3-14H,2,15-16H2,1H3,(H,22,24)
SMILES:
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CO2)C3=CC=CC=C3
Molecular Formula:
C21H22N2O5S
Molecular Weight:
414.5 g/mol
N-[(FURAN-2-YL)METHYL]-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE
CAS No.:
Cat. No.: VC0911583
Molecular Formula: C21H22N2O5S
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N2O5S |
|---|---|
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | 2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-(furan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C21H22N2O5S/c1-2-27-18-10-12-20(13-11-18)29(25,26)23(17-7-4-3-5-8-17)16-21(24)22-15-19-9-6-14-28-19/h3-14H,2,15-16H2,1H3,(H,22,24) |
| Standard InChI Key | VOSAKDBZKJMCPO-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CO2)C3=CC=CC=C3 |
| Canonical SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CO2)C3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator